2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride
Overview
Description
The compound “2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride” is likely to be a heterocyclic compound containing an azetidine and a thiazole ring. Azetidine is a four-membered ring with one nitrogen atom, and thiazole is a five-membered ring with one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the azetidine and thiazole rings and the ether linkage between them . The presence of the dihydrochloride indicates that the compound is likely to be a salt, with two chloride ions balancing the charge of the organic molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and thiazole rings and the ether linkage. The nitrogen in the azetidine ring and the sulfur in the thiazole ring could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a salt, it is likely to be soluble in water . The presence of the heterocyclic rings could also influence its boiling point, melting point, and other physical properties.Scientific Research Applications
Anticancer and Antimicrobial Applications
Thiazoles, thiazolidinones, and azetidinones have shown significant potential in pharmaceutical research due to their broad spectrum of bioactivity. Research by Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on the 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety, which demonstrated remarkable antimicrobial activity against multidrug-resistant strains and exhibited cytotoxic activity against various cancer cell lines. These compounds, particularly the azetidinones, were found more efficient as antimicrobial and anticancer agents compared to their thiazolidinones counterparts, highlighting their potential in developing novel bioactive agents for treating cancer and infections resistant to conventional drugs (Hussein et al., 2020).
Enzyme Inhibition and CNS Activity
Another study highlighted the significance of 2-azetidinones, demonstrating their diverse biological activities, including anti-parkinsonian, anti-inflammatory, antibacterial, and herbicidal properties, as well as their role as enzyme inhibitors and effects on the central nervous system. The synthesis of azetidinones bearing a thiazole nucleus was undertaken to explore their biodynamic behavior, with some compounds showing promising antitubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as therapeutic agents in various medical applications (Parikh et al., 2000).
Synthesis and Pharmacological Evaluation
The synthesis of novel azetidin-2-one compounds has also been explored for evaluating their biological activities. A study by Saeed et al. (2020) synthesized a novel azetidin-2-one compound which showed significant antimicrobial activity and was non-toxic up to a certain concentration, suggesting the potential of azetidin-2-one derivatives in developing new antimicrobial agents (Saeed et al., 2020).
Oral Carbapenem Synthesis
Furthermore, azetidine derivatives have been utilized in the synthesis of orally active carbapenem antibiotics. Isoda et al. (2006) developed a practical and cost-effective synthesis method for an azetidine derivative, crucial for scaling up the production of an oral carbapenem, L-084, demonstrating the critical role of azetidinones in antibiotic development (Isoda et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds containing azetidine rings have been used as structural analogues for 4-aminobutanoic acid (gaba), suggesting potential interaction with gaba receptors .
Mode of Action
If it acts similarly to other azetidine derivatives, it may function as a positive allosteric modulator of GABA A receptors .
Biochemical Pathways
If it interacts with GABA A receptors, it could potentially influence inhibitory neurotransmission in the central nervous system .
Result of Action
If it acts as a positive allosteric modulator of GABA A receptors, it could potentially enhance inhibitory neurotransmission, leading to effects such as sedation or anxiolysis .
Biochemical Analysis
Biochemical Properties
2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the target molecule . Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biochemical activity and cellular effects . Understanding the transport mechanisms is essential for optimizing the use of this compound in research and therapeutic applications .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-1,3-thiazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.2ClH/c1-2-10-6(8-1)9-5-3-7-4-5;;/h1-2,5,7H,3-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCMJHBDJLYNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-45-1 | |
Record name | 2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.